REACTION_CXSMILES
|
[CH:1](NC(C)C)([CH3:3])[CH3:2].[Li][CH2:9]CCC.CCOCC.[C:18]([O:23][CH2:24][CH3:25])(=[O:22])[CH:19]([CH3:21])[CH3:20].BrCCC=C>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:20][C:19]([CH3:9])([CH2:21][CH2:3][CH:1]=[CH2:2])[C:18]([O:23][CH2:24][CH3:25])=[O:22]
|
Name
|
|
Quantity
|
13.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
11.51 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.79 mL
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
Stirred for 15 minutes, to this reaction solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −70° C.
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction solution was then stirred to −50° C. in 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
quenched with 1M HCl (10 mL) and water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with (3×125 mL) ether
|
Type
|
WASH
|
Details
|
The combined ether layer was washed with water (4×70 mL), aqueous saturated NaHCO3 (2×70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on 120 g silica gel 60
|
Type
|
WASH
|
Details
|
eluting with 1-20% EtOAc/Hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(CCC=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.01 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |